N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
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Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-5-4-12-25(13-14)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-20-16(3)15(2)6-11-19(20)29-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXMKNLJZYKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a benzothiazole moiety and a piperidine sulfonamide group. The molecular formula is , with a molecular weight of approximately 320.41 g/mol.
Synthesis
Recent advances in the synthesis of benzothiazole derivatives have involved various methods such as:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
These synthetic pathways have been critical in producing derivatives with enhanced biological activities .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. The inhibitory concentrations (IC50) for related compounds ranged from 1.35 to 11.1 µM, demonstrating effective inhibition of bacterial growth .
| Compound | IC50 (µM) | MIC (µM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7e | 9.2 ± 1.5 | 0.09 |
| 7g | 10.3 ± 2.6 | 0.08 |
Anticancer Activity
In addition to antimicrobial effects, benzothiazole derivatives have been evaluated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : It may disrupt the replication process in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound can influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival .
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- A study demonstrated that a related compound exhibited an IC50 value of 2 µM against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent .
- In vitro assays showed that similar compounds induced apoptosis in human cancer cell lines with minimal cytotoxicity towards normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC3) at micromolar concentrations. The mechanism was found to involve the modulation of key signaling pathways related to cell survival and apoptosis .
2. Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Research has highlighted its effectiveness against several bacterial strains, including multi-drug resistant strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
This data indicates that the compound could be further developed as a therapeutic agent for treating bacterial infections .
Neuropharmacological Applications
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells. This suggests its potential as a therapeutic agent for neurodegenerative conditions .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three primary functional groups:
-
Benzothiazole ring : Aromatic heterocycle with potential for electrophilic substitution.
-
Sulfonyl group : Susceptible to hydrolysis (acidic/basic conditions) and nucleophilic substitution.
-
Amide group : Resistant to hydrolysis under mild conditions but reactive under harsh acidic/basic conditions.
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Piperidine ring : Aliphatic amine group, prone to alkylation or acetylation.
Hydrolysis
-
Sulfonyl group : Can undergo hydrolysis to form sulfonic acid derivatives under strong acidic or basic conditions.
Reaction :
-
Amide group : Hydrolyzes to form carboxylic acids under extreme conditions (e.g., concentrated HCl at reflux) .
Oxidation
-
Benzothiazole ring : May undergo oxidation (e.g., with H₂O₂ or KMnO₄) to form quinone-like structures .
-
Sulfonyl group : Resistant to oxidation but may act as a redox-inert scaffold.
Nucleophilic Substitution
-
Amide group : The benzamide nitrogen can act as a leaving group in substitution reactions (e.g., with alcohols or amines).
Reaction :
Reduction
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Sulfonyl group : Can be reduced to sulfides using reagents like LiAlH₄.
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Amide group : Reduces to amines under strong reducing conditions (e.g., LiAlH₄) .
Stability and Solubility
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Stability : The compound is likely stable under ambient conditions but may degrade under extreme pH or temperature.
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Solubility : Moderate solubility in organic solvents (e.g., DMSO, DMF) due to its aromatic and sulfonyl groups.
| Property | Expected Behavior |
|---|---|
| pH sensitivity | Stable at neutral pH; hydrolyzes at extremes |
| Solvent solubility | Polar aprotic solvents (e.g., DMF) > water |
Mechanism of Action (Biological Context)
While the specific biological activity of this compound is not detailed in the sources, analogous benzothiazole-sulfonamide derivatives often exhibit:
Q & A
Basic: What synthetic strategies are recommended for the preparation of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2: Sulfonylation of the piperidine moiety using chlorosulfonic acid or sulfuryl chloride, followed by coupling with the benzamide intermediate.
- Step 3: Final coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic substitution) to integrate the sulfonyl-piperidine and benzothiazole groups .
Key Considerations: Optimize reaction solvents (e.g., acetonitrile for reflux conditions) and catalysts (e.g., K₂CO₃ as a base) to enhance yield .
Advanced: How can computational methods like DFT or molecular docking elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase or kinases). The benzothiazole ring may engage in π-π stacking with aromatic residues .
- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., sulfonyl oxygen atoms as hydrogen bond acceptors) and predict stability/reactivity under physiological conditions .
Validation: Cross-reference computational results with crystallographic data (e.g., X-ray structures of similar benzamide-enzyme complexes) .
Data Contradiction: How to resolve discrepancies in reported IC₅₀ values for enzyme inhibition across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), buffer conditions (pH, ionic strength), and substrate concentrations .
- Orthogonal Assays: Validate results using complementary techniques (e.g., fluorescence polarization alongside calorimetry) to rule out assay-specific artifacts .
- Meta-Analysis: Apply statistical tools (ANOVA, regression) to identify confounding variables (e.g., temperature, solvent purity) .
Experimental Design: What statistical approaches optimize reaction conditions for higher yield and purity?
Methodological Answer:
- Factorial Design (DoE): Use a 2^k factorial matrix to screen variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor design reduces experiments by 50% while identifying optimal conditions .
- Response Surface Methodology (RSM): Model nonlinear relationships between variables (e.g., reflux time vs. yield) to pinpoint maxima .
- ICReDD’s Feedback Loop: Integrate quantum chemical calculations (e.g., transition state energies) with experimental data to refine synthetic pathways .
Characterization: Which spectroscopic and crystallographic techniques confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy: Assign peaks for methyl groups on the benzothiazole (δ 2.3–2.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) .
- HRMS: Validate molecular weight (exact mass: ~470 g/mol) and fragmentation patterns.
- X-ray Crystallography: Resolve bond lengths (e.g., C-S in benzothiazole: ~1.74 Å) and dihedral angles to confirm stereoelectronic effects .
Mechanism: How to investigate the role of the sulfonamide group in target binding?
Methodological Answer:
- Structure-Activity Relationships (SAR): Synthesize analogs replacing the sulfonamide with carboxylate or phosphonate groups and compare inhibition kinetics .
- Mutagenesis Studies: Engineer enzyme variants (e.g., T200A in carbonic anhydrase) to test hydrogen bonding dependencies .
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy/entropy changes upon sulfonamide removal .
Stability: What factors influence the compound’s stability under storage or physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to varied pH (1–13), temperatures (4–60°C), and light conditions. Monitor degradation via HPLC .
- Degradation Pathways: Identify hydrolysis-prone sites (e.g., sulfonamide linkage) using LC-MS and stabilize via formulation (lyophilization, inert atmosphere) .
SAR: How to design analogs to enhance potency or selectivity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 3-methylpiperidine with morpholine (improved solubility) or azetidine (rigidity) .
- Fragment-Based Design: Screen truncated analogs (e.g., benzothiazole-only) to isolate pharmacophoric elements .
- In Silico Libraries: Generate virtual analogs using cheminformatics tools (e.g., Schrödinger’s CombiGlide) and prioritize synthesis based on docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
